molecular formula C18H25ClN4O3S B2951557 methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1184986-74-0

methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2951557
CAS No.: 1184986-74-0
M. Wt: 412.93
InChI Key: OIIVHSYRRKKRPZ-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • A 1-methyl-1H-pyrazole-3-amido group at position 2, introducing hydrogen-bonding and π-stacking capabilities.
  • A methyl ester at position 3, contributing to solubility and reactivity.
  • A hydrochloride salt formulation, improving crystallinity and stability for pharmaceutical applications.

Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(1-methylpyrazole-3-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.ClH/c1-17(2)9-10-12(16(24)25-6)15(26-13(10)18(3,4)21-17)19-14(23)11-7-8-22(5)20-11;/h7-8,21H,9H2,1-6H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIVHSYRRKKRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=NN(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the pyrazole ring and the carboxylate ester group. Common reagents used in these reactions include various alkylating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Derivatives (Compounds 7a and 7b)

Source: Synthesis of 5-amino-3-hydroxy-1H-pyrazole derivatives coupled with thiophene carboxylates .

Property Target Compound Compound 7a/7b
Core Structure Thieno[2,3-c]pyridine (fused bicyclic system) Thiophene (monocyclic)
Substituents Tetramethyl groups, pyrazole-amide, methyl ester Cyano/ester groups, amino-hydroxy pyrazole
Molecular Weight* Higher (due to fused ring and multiple methyl groups) Lower (e.g., 7a: C₁₀H₈N₄O₂S; MW = 264.26 g/mol)
Solubility Moderate (hydrochloride salt enhances aqueous solubility) Likely lower (neutral, hydrophobic cyano/ester groups)
Functional Groups Amide, ester Cyano, ester, amino-hydroxy

Key Differences :

  • The target compound’s fused thieno-pyridine core provides greater conformational rigidity compared to the monocyclic thiophene in 7a/7b.
  • The hydrochloride salt in the target compound improves bioavailability, whereas 7a/7b lack ionizable groups.
Tetrahydroimidazo[1,2-a]pyridine Derivative (Compound 1l)

Source: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .

Property Target Compound Compound 1l
Core Structure Thieno[2,3-c]pyridine Tetrahydroimidazo[1,2-a]pyridine (saturated bicyclic system)
Substituents Methyl ester, pyrazole-amide Diethyl esters, cyano, nitro, phenethyl
Molecular Weight* Moderate (estimated ~450–500 g/mol) Higher (C₂₈H₂₇N₅O₇S; MW = 577.61 g/mol)
Solubility Enhanced by hydrochloride salt Likely poor (neutral, nitro and cyano groups reduce polarity)
Functional Groups Amide, ester Nitro, cyano, ester

Key Differences :

  • The target compound’s thieno-pyridine core is aromatic, whereas 1l’s tetrahydroimidazo-pyridine is partially saturated, affecting electronic properties.

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its biological profile based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-c]pyridine core and a pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thieno derivatives exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of several fungal strains, demonstrating antifungal activity in the range of 12–16 mm against pathogens like Aspergillus niger and Penicillium digitatum .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibition capabilities. For example, related pyrazole derivatives have been evaluated for their alpha-amylase inhibition activity. In one study, compounds demonstrated IC₅₀ values significantly lower than the standard control acarbose . This suggests that the compound may exhibit similar or enhanced enzyme inhibitory effects.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Certain synthesized compounds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone . This positions this compound as a candidate for further exploration in anti-inflammatory therapies.

Case Studies

  • Anticancer Screening : A study screened various compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that certain pyrazole-containing compounds exhibited significant cytotoxicity against cancer cell lines .
  • Monoamine Oxidase Inhibition : Another investigation into pyrazole derivatives highlighted their potential as monoamine oxidase (MAO) inhibitors. Compounds from this class showed promising results in inhibiting both MAO-A and MAO-B isoforms .

Data Table: Biological Activity Overview

Biological Activity Findings Reference
AntimicrobialInhibition of fungal strains (12–16 mm)
Alpha-amylase InhibitionIC₅₀ values lower than acarbose
Anti-inflammatoryUp to 85% TNF-α and IL-6 inhibition
AnticancerSignificant cytotoxicity in cancer cell lines
MAO InhibitionEffective against MAO-A and MAO-B

Q & A

Q. What are the optimal synthetic routes for preparing methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-thieno[2,3-c]pyridine-3-carboxylate hydrochloride?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling and functionalization. For the pyrazole-amido moiety, a coupling reaction between 1-methyl-1H-pyrazole-3-carboxylic acid and the thienopyridine core can be performed using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous DMF or THF. Evidence from analogous pyrazole-thienopyridine syntheses suggests activating the carboxylic acid with HOBt to minimize side reactions . Post-coupling, esterification with methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is recommended . Final hydrochloride salt formation can be achieved via HCl gas bubbling in dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the methyl groups on the thienopyridine ring (5,5,7,7-tetramethyl) should appear as singlets in the ¹H NMR spectrum (δ ~1.4–1.5 ppm), while the pyrazole NH proton (if unsubstituted) may resonate near δ 11–13 ppm .
  • IR Spectroscopy : The amide C=O stretch (~1680–1700 cm⁻¹) and ester C=O (~1720–1740 cm⁻¹) help distinguish functional groups .
  • Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns. For instance, the hydrochloride adduct may show [M+H⁺] or [M+Cl⁻] ions .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Determine hygroscopicity, as hydrochloride salts often absorb moisture . Store the compound at –20°C in a desiccator with silica gel to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar thienopyridine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, methyl groups on the thienopyridine ring may enhance metabolic stability but reduce solubility, leading to variability in in vitro vs. in vivo assays .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding to target proteins. Pyrazole-amido groups often engage in hydrogen bonding with active-site residues, which can be validated via mutagenesis .
  • Counterion Effects : The hydrochloride salt may alter solubility and bioavailability compared to free-base forms, necessitating comparative bioassays .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, stoichiometry) systematically. For example, highlights K₂CO₃ as a base for SN2 reactions in DMF, achieving 75–85% yields for analogous heterocycles .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., active esters or acyl ureas) .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to sequester unreacted reagents .

Q. What advanced techniques elucidate the mechanism of amide bond formation in this compound?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents (e.g., DCC vs. DCU) to distinguish between concerted or stepwise mechanisms .
  • DFT Calculations : Model the transition state of the coupling reaction. ’s IR data for analogous amides (C=O at 1680 cm⁻¹) supports a tetrahedral intermediate stabilized by H-bonding .
  • Cross-Linking MS : Identify transient intermediates in solution-phase reactions .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate enzymatic inhibition by this compound?

  • Methodological Answer :
  • Enzyme Kinetics : Use Michaelis-Menten plots with varying substrate concentrations. For example, if targeting kinases, measure IC₅₀ values via ADP-Glo™ assays .
  • Selectivity Profiling : Test against a panel of 50+ kinases/phosphatases to identify off-target effects.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to validate binding modes .

Q. What statistical approaches address variability in spectroscopic data during structural validation?

  • Methodological Answer :
  • Principal Component Analysis (PCA) : Reduce dimensionality of NMR/IR datasets to identify outliers .
  • Bootstrap Resampling : Estimate confidence intervals for MS fragmentation patterns .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

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